molecular formula C48H38Cl3CoN4O4 B12882010 [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride

[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride

Cat. No.: B12882010
M. Wt: 900.1 g/mol
InChI Key: SDOWIQIXDJCWPD-UHFFFAOYSA-K
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Description

[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride is a coordination compound that features a cobalt ion coordinated to a porphyrin ring substituted with methoxy groups at the para positions of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride typically involves the following steps:

    Synthesis of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with an aldehyde, such as p-methoxybenzaldehyde, under acidic conditions. This reaction forms the porphyrin macrocycle.

    Metalation: The porphyrin ligand is then reacted with a cobalt salt, such as cobalt(II) chloride, in the presence of a base. The reaction is typically carried out in a solvent like chloroform or methanol, and the mixture is heated to facilitate the insertion of the cobalt ion into the porphyrin ring.

    Oxidation: The cobalt(II) porphyrin complex is oxidized to the cobalt(III) state using an oxidizing agent such as chlorine or oxygen.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely and ensure consistent product quality.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: The cobalt center can undergo redox reactions, switching between different oxidation states.

    Ligand Substitution Reactions: The chloride ligand can be replaced by other ligands, such as phosphines or amines, under appropriate conditions.

    Catalytic Reactions: The compound can act as a catalyst in reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.

Common Reagents and Conditions

    Oxidizing Agents: Chlorine, oxygen, or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or hydrazine for reduction reactions.

    Solvents: Chloroform, methanol, or dichloromethane are commonly used solvents.

    Temperature and Pressure: Reactions are typically carried out at room temperature or slightly elevated temperatures, and atmospheric pressure is usually sufficient.

Major Products Formed

    Oxidation Products: Higher oxidation state cobalt complexes.

    Substitution Products: New cobalt complexes with different ligands.

    Catalytic Products: Various organic molecules resulting from catalytic processes.

Scientific Research Applications

Chemistry

    Catalysis: [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride is used as a catalyst in organic synthesis, facilitating reactions such as hydrogenation, oxidation, and carbon-carbon bond formation.

    Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.

Biology and Medicine

    Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it a potential candidate for photodynamic therapy in cancer treatment.

    Biomimetic Studies: The compound is used to study the behavior of metalloproteins and enzymes, providing insights into their mechanisms of action.

Industry

    Environmental Applications: The compound is used in catalytic processes for the degradation of pollutants and the conversion of waste materials into valuable products.

    Sensors: The compound’s unique electronic properties make it suitable for use in sensors for detecting gases and other analytes.

Mechanism of Action

The mechanism of action of [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride involves the interaction of the cobalt center with substrates. The cobalt ion can undergo redox reactions, facilitating electron transfer processes. The porphyrin ring can also participate in π-π interactions and hydrogen bonding, stabilizing transition states and intermediates. The compound’s ability to generate reactive oxygen species upon light irradiation is crucial for its applications in photodynamic therapy.

Comparison with Similar Compounds

Similar Compounds

    [5,10,15,20-Tetraphenylporphyrin]cobalt(III) chloride: Similar structure but without methoxy groups, leading to different electronic properties.

    [5,10,15,20-Tetra(p-methyl)phenylporphyrin]cobalt(III) chloride: Similar structure with methyl groups instead of methoxy groups, affecting solubility and reactivity.

    [5,10,15,20-Tetra(p-chloro)phenylporphyrin]cobalt(III) chloride: Chlorine substituents instead of methoxy groups, leading to different chemical reactivity.

Uniqueness

The presence of methoxy groups in [5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride enhances its solubility in organic solvents and modifies its electronic properties, making it more suitable for specific catalytic and photodynamic applications compared to its analogs.

Properties

Molecular Formula

C48H38Cl3CoN4O4

Molecular Weight

900.1 g/mol

IUPAC Name

cobalt(3+);5,10,15,20-tetrakis(4-methoxyphenyl)-21,23-dihydroporphyrin;trichloride

InChI

InChI=1S/C48H38N4O4.3ClH.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;;;;/h5-28,49,52H,1-4H3;3*1H;/q;;;;+3/p-3

InChI Key

SDOWIQIXDJCWPD-UHFFFAOYSA-K

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)N3.[Cl-].[Cl-].[Cl-].[Co+3]

Origin of Product

United States

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